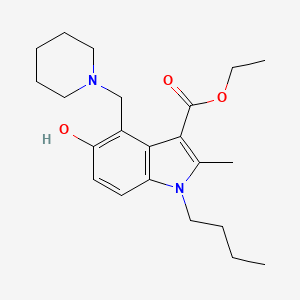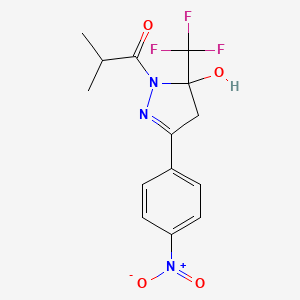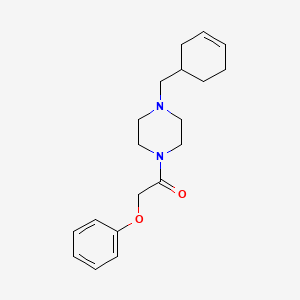
5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione, also known as BR-DIM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BR-DIM belongs to the family of thiazolidinedione compounds, which are known to have anti-inflammatory, anti-cancer, and anti-diabetic properties.
Mécanisme D'action
The mechanism of action of 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer, inflammation, and diabetes. 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and cancer. 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) signaling pathway, which is involved in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects in animal models. It can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and improve glucose metabolism. In addition, 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to have antioxidant properties and can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has been shown to have anti-cancer, anti-inflammatory, and anti-diabetic properties. However, there are also some limitations to using 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione in lab experiments. It may have off-target effects and can interact with other signaling pathways. In addition, the optimal dosage and administration route for 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione have not been fully established.
Orientations Futures
There are several future directions for research on 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione. One area of research is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another area of research is to investigate the optimal dosage and administration route for 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione. In addition, the development of more potent and selective analogs of 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione may provide new opportunities for therapeutic intervention. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione may provide insights into its mechanism of action and potential clinical applications.
Méthodes De Synthèse
The synthesis of 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione involves the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with 3-methyl-1,3-thiazolidine-2,4-dione in the presence of a base catalyst. The reaction yields 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione as a yellow crystalline solid with a melting point of 220-222°C. The purity of 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been investigated for its potential anti-diabetic properties and can improve glucose metabolism in animal models.
Propriétés
IUPAC Name |
(5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO4S/c1-15-12(16)10(20-13(15)17)6-7-4-8(14)11(19-3)9(5-7)18-2/h4-6H,1-3H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMSNGMRONPSDL-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OC)OC)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC(=C(C(=C2)Br)OC)OC)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chlorophenyl)ethyl]-1-cycloheptyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5204202.png)
![2-methoxy-5-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B5204207.png)
![6-(dimethylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5204212.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-methyl-2-(4-morpholinyl)propyl]acetamide](/img/structure/B5204219.png)



![7-benzoyl-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5204243.png)
![4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5204260.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B5204270.png)
![5-methoxy-3-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B5204289.png)
![4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5204290.png)
![3,4-dimethoxy-N'-{4-methoxy-3-[(pentafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5204294.png)